molecular formula C8H5N3OS B1375071 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1235474-02-8

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1375071
CAS No.: 1235474-02-8
M. Wt: 191.21 g/mol
InChI Key: IAAJIHOUAWEYPY-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with collagen prolyl 4-hydroxylase, an enzyme involved in the synthesis of collagen. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen synthesis . Additionally, this compound has been shown to interact with transforming growth factor-beta 1 (TGF-β1), a protein that plays a crucial role in cell growth and differentiation . By inhibiting TGF-β1, this compound can modulate various cellular processes, including fibrosis and inflammation.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. In hepatic stellate cells, this compound has been observed to reduce collagen deposition, thereby exhibiting anti-fibrotic properties . It also influences cell signaling pathways, particularly those involving TGF-β1, leading to altered gene expression and reduced fibrosis . Furthermore, this compound affects cellular metabolism by inhibiting the synthesis of collagen, which is a major component of the extracellular matrix . This inhibition can have downstream effects on cell function and tissue remodeling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis and deposition. Additionally, this compound interacts with TGF-β1, blocking its signaling pathway and reducing the expression of fibrosis-related genes . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive collagen deposition and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained inhibition of collagen synthesis and reduced fibrosis in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and altered metabolic function . These findings highlight the importance of determining the optimal dosage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
  • 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
  • 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Uniqueness

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the pyrimidine and thiazole rings, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the thiazole ring also provides a versatile functional group for further chemical modifications .

Properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-5-6-4-11-8(13-6)7-9-2-1-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAJIHOUAWEYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde

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